molecular formula C25H26O2S B1321381 6-(Tritylthio)-hexanoic acid CAS No. 80441-55-0

6-(Tritylthio)-hexanoic acid

Cat. No. B1321381
CAS RN: 80441-55-0
M. Wt: 390.5 g/mol
InChI Key: ILAPAFBLFPIIBL-UHFFFAOYSA-N
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Description

6-(Tritylthio)-hexanoic acid is not directly mentioned in the provided papers. However, the papers do discuss related hexanoic acid derivatives and their occurrences or syntheses. For instance, hexadeca-7,10,13-trienoic acid is a lower homologue of linolenic acid found in leaf lipids of angiosperms, concentrated in specific lipid fractions . Another study describes the synthesis of various 6-amino-2-substituted hexanoic acids, starting from lysine, which indicates the versatility of hexanoic acid derivatives in chemical synthesis . Lastly, a paper reports on the synthesis of a hexanoic acid derivative with a complex carbazole and thiophene structure, which was used to modify electrodes and study their electrochemical properties .

Synthesis Analysis

The synthesis of 6-(Tritylthio)-hexanoic acid is not explicitly detailed in the provided papers. However, the synthesis of related compounds can offer insights. The triflate of 6-amino-2-hydroxy hexanoic acid was used as a starting point for synthesizing various lysine analogues, which could suggest a potential route for synthesizing 6-(Tritylthio)-hexanoic acid by introducing a tritylthio group to a hexanoic acid derivative . Additionally, the synthesis of a complex hexanoic acid derivative involving carbazole and thiophene rings was achieved and characterized using spectroscopic methods, indicating the possibility of synthesizing multifunctional hexanoic acid derivatives .

Molecular Structure Analysis

The molecular structure of 6-(Tritylthio)-hexanoic acid would consist of a hexanoic acid backbone with a tritylthio substituent. While the papers do not discuss this molecule specifically, they do provide information on the characterization of similar molecules. For example, the hexanoic acid derivative with carbazole and thiophene was characterized using FTIR and NMR, which are common techniques for analyzing the molecular structure of organic compounds .

Chemical Reactions Analysis

The chemical reactions involving hexanoic acid derivatives are not covered in detail within the provided papers. However, the synthesis of lysine analogues from hexanoic acid derivatives suggests that these compounds can participate in peptide bond formation and other organic reactions . The electrochemical deposition of a hexanoic acid derivative onto an electrode also implies that these compounds can undergo electrochemical reactions, which could be relevant for 6-(Tritylthio)-hexanoic acid if it shares similar reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-(Tritylthio)-hexanoic acid are not directly reported in the papers. Nonetheless, the study of the hexanoic acid derivative used in electrode modification provides some insight into the electrochemical properties that such compounds can exhibit, such as capacitance and phase angle in impedance spectroscopy . These properties are crucial for applications in electronic devices and sensors.

Scientific Research Applications

Modification in Swern Oxidation

6-(Methylsulfinyl)hexanoic acid, a derivative of 6-(Tritylthio)-hexanoic acid, has been utilized as a substitute for DMSO in Swern oxidation reactions. This modification enables the conversion of alcohols to aldehydes or ketones with high efficiency. The by-product, 6-(methylthio)hexanoic acid, can be easily separated and recycled (Liu & Vederas, 1996).

Single-Molecule Magnets

In the field of molecular spintronics, hexametallic MnIII complexes using thioester-carboxylate ligands, including derivatives of 6-(Tritylthio)-hexanoic acid, have been developed. These complexes exhibit single-molecule magnet behavior, which is crucial for advancing molecular spintronics studies (Rojas-Dotti & Martínez-Lillo, 2017).

Fluorescent Protecting Group

6-Amino-4-oxo-hexanoic acid, a derivative of 6-(Tritylthio)-hexanoic acid, has been developed as a fluorescent probe for protecting hydroxyl groups. This compound is useful in DNA sequencing methods and as a sensitive detectable protecting group (Rasolonjatovo & Sarfati, 1998).

Structural Element in Molecules

6-Aminohexanoic acid, related to 6-(Tritylthio)-hexanoic acid, plays a significant role in the synthesis of modified peptides and in the polyamide synthetic fibers industry. It's also used as a linker in biologically active structures (Markowska, Markowski, & Jarocka-Karpowicz, 2021).

Hexanoic Acid Production in Yeast

Research in bioengineering has led to the development of biosynthetic pathways for hexanoic acid production in yeast. This progress opens doors for its use in various industrial applications and as a precursor for fine chemistry (Cheon et al., 2014).

properties

IUPAC Name

6-tritylsulfanylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O2S/c26-24(27)19-11-4-12-20-28-25(21-13-5-1-6-14-21,22-15-7-2-8-16-22)23-17-9-3-10-18-23/h1-3,5-10,13-18H,4,11-12,19-20H2,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILAPAFBLFPIIBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70614436
Record name 6-[(Triphenylmethyl)sulfanyl]hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70614436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Tritylthio)-hexanoic acid

CAS RN

80441-55-0
Record name 6-[(Triphenylmethyl)sulfanyl]hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70614436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Tritylsulfanyl-hexanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
AY Moreno, AV Mayorov, KD Janda - Journal of the American …, 2011 - ACS Publications
Impact of Distinct Chemical Structures for the Development of a Methamphetamine Vaccine | Journal of the American Chemical Society ACS ACS Publications C&EN CAS Find my …
Number of citations: 87 pubs.acs.org
H Yuan, LK Woo - Journal of Porphyrins and Phthalocyanines, 1997 - World Scientific
A series of thiol-derivatized porphyrins and the corresponding cobalt and zinc complexes were synthesized from 5-(p-aminophenyl)-10,15,20-triphenylporphyrin ( H 2 TPP - NH 2 ), and …
Number of citations: 10 www.worldscientific.com
H Xie, ZG She, S Wang, G Sharma, JW Smith - Langmuir, 2012 - ACS Publications
With its unique structure of two compartments, Janus particles can be used for many applications for which monomorphic particles are inadequate, including to be used as a drug …
Number of citations: 156 pubs.acs.org
JP Collman, SE Groh - Journal of the American Chemical Society, 1982 - ACS Publications
The synthesisand characterization of a series of tetraarylporphyrins whichbear covalently attached alkyl and aryl mercaptans designed to serve as axial ligands are described. The …
Number of citations: 117 pubs.acs.org
CC Thompson, RY Lai - Biosensors, 2022 - mdpi.com
We have successfully designed a uranyl ion (U(VI)-specific peptide and used it in the fabrication of an electrochemical sensor. The 12-amino acid peptide sequence, (n) …
Number of citations: 3 www.mdpi.com
K Kempf, Y Capello, R Melhem, C Lescoat… - ACS Chemical …, 2023 - ACS Publications
The ellagitannins vescalagin and vescalin, known as actin-dependent inhibitors of osteoclastic bone resorption, were mounted onto chemical probes to explore their interactions with …
Number of citations: 3 pubs.acs.org
E Leete - Journal of the American Chemical Society, 1982 - ACS Publications
After many unsuccessful attempts, cocaine containing a significant level of radioactivity was obtained by painting the leaves of the Erythroxylon coca plant with an aqueous solution of DL…
Number of citations: 40 pubs.acs.org
AY Moreno - 2012 - search.proquest.com
Addiction to psychostimulant drugs remains a cause for concern in society. It is estimated that in the US about 21% of adults are current smokers, while 8.9% of the population 12 years …
Number of citations: 0 search.proquest.com

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